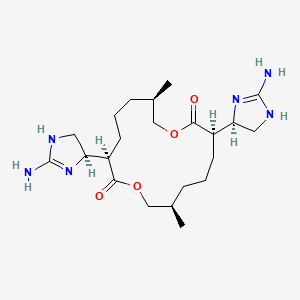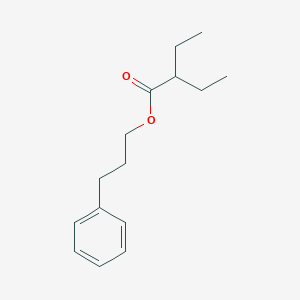
3-Phenylpropyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenylpropyl group and an ethylbutanoate group. It is used in various applications, including the fragrance industry, due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-ethylbutanoate typically involves the esterification reaction between 3-phenylpropanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Phenylpropanol+2-Ethylbutanoic AcidH2SO43-Phenylpropyl 2-ethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.
Reduction: 3-Phenylpropanol and 2-Ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a fragrance compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: Commonly used as a solvent and has a fruity odor.
Methyl Butyrate: Known for its apple-like smell and used in flavorings.
Isopropyl Butyrate: Has a rum-like odor and is used in perfumes.
Uniqueness
3-Phenylpropyl 2-ethylbutanoate is unique due to its specific combination of a phenylpropyl group and an ethylbutanoate group, which imparts a distinct aromatic profile. This makes it particularly valuable in the fragrance industry compared to other esters with simpler structures.
Properties
CAS No. |
6315-08-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpropyl 2-ethylbutanoate |
InChI |
InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
RIIHSWLVNNRVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


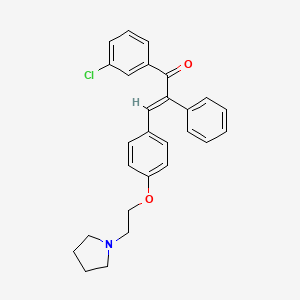
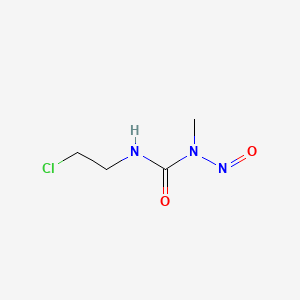
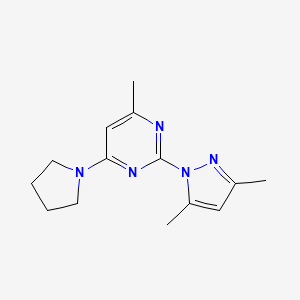
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

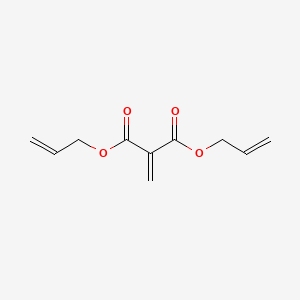
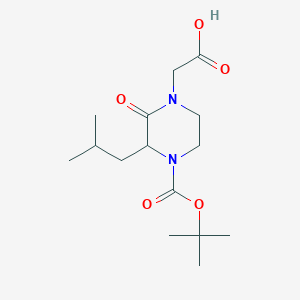
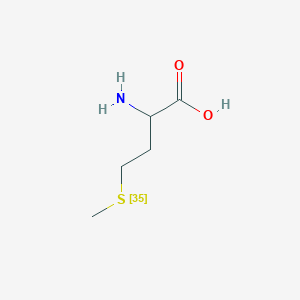
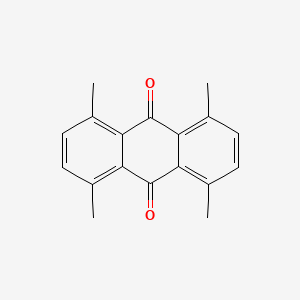
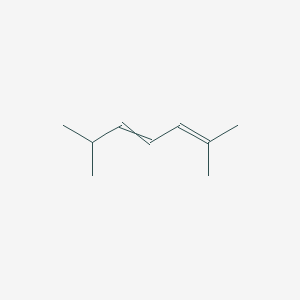
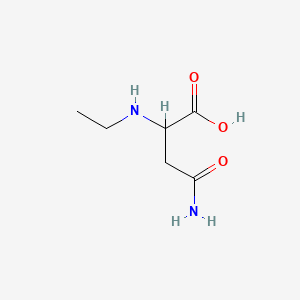

![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
